chemical structure and physical properties of 12-azidododecyl 4-methylbenzenesulfonate
chemical structure and physical properties of 12-azidododecyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to 12-Azidododecyl 4-Methylbenzenesulfonate: A Heterobifunctional Crosslinker for Advanced Applications
Executive Summary
12-Azidododecyl 4-methylbenzenesulfonate is a sophisticated heterobifunctional crosslinking agent designed for high-level applications in chemical biology, materials science, and drug development. This linear C12 aliphatic linker possesses two distinct and orthogonally reactive functional groups: a terminal azide (-N₃) and a terminal tosylate (-OTs). The azide group serves as a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), enabling covalent linkage to alkyne-modified molecules or surfaces. Concurrently, the tosylate group is an excellent leaving group for nucleophilic substitution reactions, allowing for efficient conjugation to primary amines, thiols, and other nucleophiles. This dual reactivity makes it an invaluable tool for the precise assembly of complex molecular architectures, such as antibody-drug conjugates, functionalized surfaces, and advanced polymer systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and key applications.
Chemical Structure and Physicochemical Properties
The power of 12-azidododecyl 4-methylbenzenesulfonate lies in its well-defined structure, which combines a flexible hydrophobic spacer with two selectively addressable chemical moieties.
Caption: Chemical structure of 12-azidododecyl 4-methylbenzenesulfonate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁N₃O₃S | Inferred |
| Molecular Weight | 397.53 g/mol | Inferred |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | [1] |
| Solubility | Soluble in organic solvents (DCM, THF, DMF, DMSO); Insoluble in water | [2] |
| Boiling Point | > 440 °C (Predicted for dodecyl tosylate) | [3][4] |
| Density | ~1.0 g/cm³ (Predicted) | [3] |
The Chemistry of Orthogonal Reactivity
The utility of this linker stems from the ability to address each functional group independently without cross-reactivity, a concept known as orthogonal chemistry.
The Azide Moiety: A Gateway to Click Chemistry
The terminal azide is a stable and relatively inert functional group that becomes highly reactive under specific "click" conditions.[5] The most prominent reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is highly efficient, specific, and can be performed in a wide range of solvents, including aqueous media, making it ideal for bioconjugation.[7] For applications in living systems where copper toxicity is a concern, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes, obviating the need for a metal catalyst.[7][8]
The Tosylate Moiety: A Versatile Leaving Group
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms and the benzene ring. This makes the terminal carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction.
Common nucleophiles include:
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Primary Amines (-NH₂): Found on proteins (e.g., lysine residues) or amine-functionalized surfaces.
-
Thiols (-SH): Found on proteins (e.g., cysteine residues).
-
Hydroxides (-OH): Although less common due to lower nucleophilicity.
This reactivity provides a robust method for anchoring the linker to a substrate of interest before proceeding with the click reaction.
Caption: General workflow for using the heterobifunctional linker.
Synthesis and Characterization
Synthetic Strategy: The Logic of the Approach
A reliable and efficient synthesis of the title compound starts from the commercially available precursor, 12-azido-1-dodecanol. This approach is superior to alternatives (e.g., starting from 1,12-dodecanediol) because it avoids protecting group chemistry and potential side reactions, such as the formation of a ditosylated product. The synthesis involves a single, high-yielding step: the tosylation of the primary alcohol. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) with a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Detailed Experimental Protocol
Reaction: 12-azido-1-dodecanol + 4-toluenesulfonyl chloride → 12-azidododecyl 4-methylbenzenesulfonate
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 12-azido-1-dodecanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Tosylation: Add 4-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Characterization
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¹H NMR: Expect characteristic peaks for the tosyl group (aromatic protons at ~7.8 and 7.4 ppm, methyl singlet at ~2.4 ppm), the methylene group adjacent to the tosylate oxygen (~4.0 ppm, triplet), and the methylene group adjacent to the azide (~3.2 ppm, triplet).
-
IR Spectroscopy: Look for a strong, sharp absorption band characteristic of the azide group (N≡N stretch) around 2100 cm⁻¹ and strong bands for the sulfonate group (S=O stretch) around 1350 and 1170 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+Na]⁺ should be readily identifiable to confirm the correct mass.
Caption: Workflow for the synthesis of the title compound.
Safety, Handling, and Storage
Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and its precursors.
-
Chemical Hazards:
-
Azide Moiety: Organic azides are potentially energetic compounds and can decompose explosively upon exposure to heat, shock, or friction.[9] While the high carbon-to-nitrogen ratio in this molecule reduces this risk, it should always be treated with caution. Avoid heating neat material.
-
Tosylate Moiety: Sulfonates are known skin and eye irritants.[10][11] The precursor, 4-toluenesulfonyl chloride, is corrosive and lachrymatory.
-
-
Handling:
-
Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[12]
-
All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[10]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from heat sources, sparks, and open flames.
-
Store separately from strong acids, bases, and reducing agents.
-
References
- Vertex AI Search. (2026).
- Sigma-Aldrich. (2025).
- Key Organics. (2017).
-
Li, Y., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. Retrieved from [Link]
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Illinois Chemistry.
- Ministry of Health, Labour and Welfare, Japan. (2008).
- FUJIFILM Wako Chemicals. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). 4-Dodecylbenzenesulfonyl azide. PubChem.
-
Beilstein Journals. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[14]annulene derivative with electron-withdrawing substituents.
- ChemRxiv. (2025).
- AK Scientific, Inc. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl].
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